Deptor-IN-1

DEPTOR Target engagement Microscale thermophoresis

Deptor-IN-1 is a structure-based DEPTOR inhibitor (Kd 9.3 μM) optimized from icaritin derivatives for multiple myeloma research. Unlike pan-mTOR inhibitors, it specifically targets the DEPTOR-mTOR interaction axis, enabling precise mechanistic dissection of mTORC1/2 feedback without confounding pathway activation. Validated by MST and CETSA, it induces apoptosis and S-phase arrest in RPMI 8226 cells (IC50 1.09 μM). Ideal for xenograft efficacy studies and comparative benchmarking against NSC126405. Choose Deptor-IN-1 for target-specific DEPTOR modulation unavailable from generic mTOR agents.

Molecular Formula C24H16Cl2FNO4
Molecular Weight 472.3 g/mol
Cat. No. B10829426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeptor-IN-1
Molecular FormulaC24H16Cl2FNO4
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)Cl)Cl)OCN1CC5=CC(=CC=C5)F
InChIInChI=1S/C24H16Cl2FNO4/c25-18-6-4-14(9-19(18)26)23-22(30)21(29)16-5-7-20-17(24(16)32-23)11-28(12-31-20)10-13-2-1-3-15(27)8-13/h1-9,30H,10-12H2
InChIKeyYHKREPOFPNSZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deptor-IN-1 (C3) DEPTOR Inhibitor: A Novel Putative DEPTOR Inhibitor for Multiple Myeloma Research


Deptor-IN-1 (also known as C3) is a small-molecule putative inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein), with a reported binding affinity (Kd) of 9.3 μM . Its chemical structure is 2-(3,4-dichlorophenyl)-9-[(3-fluorophenyl)methyl]-3-hydroxy-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one [1]. It was discovered through structure-based optimization of icaritin derivatives and is primarily investigated for its anti-multiple myeloma activity [2].

Why Generic mTOR or DEPTOR Modulators Cannot Substitute for Deptor-IN-1 in Research


DEPTOR is an endogenous inhibitor of both mTORC1 and mTORC2, and its overexpression is associated with multiple myeloma survival [1]. Unlike direct mTOR inhibitors (e.g., rapamycin) which suppress mTOR activity, DEPTOR inhibitors aim to modulate the DEPTOR-mTOR interaction axis. Deptor-IN-1 was specifically designed as a putative DEPTOR binder, offering a distinct mechanism from pan-mTOR inhibitors or other DEPTOR-targeting agents like NSC126405, which binds DEPTOR but with different potency and chemical scaffold . Substituting with generic mTOR inhibitors would fail to probe DEPTOR-specific biology and may produce opposite cellular outcomes due to mTORC1/2 feedback activation [1].

Quantitative Evidence Differentiating Deptor-IN-1 from Icaritin and Other DEPTOR Modulators


Deptor-IN-1 Demonstrates Direct DEPTOR Binding with Kd 9.3 μM, While Parent Icaritin Lacks Defined Target Engagement

Deptor-IN-1 (C3) binds directly to DEPTOR with a dissociation constant (Kd) of 9.3 μM as measured by microscale thermophoresis (MST) [1]. In contrast, the parent compound Icaritin showed no defined target engagement in the same assay, and its anti-myeloma activity was previously limited by unclear target identity [1]. This direct binding differentiates Deptor-IN-1 as a putative DEPTOR inhibitor, whereas Icaritin's mechanism remains ambiguous.

DEPTOR Target engagement Microscale thermophoresis

Deptor-IN-1 Exhibits Sub-Micromolar to Low Micromolar IC50 in Multiple Myeloma Cells, Outperforming Parent Icaritin

Deptor-IN-1 (C3) inhibits the growth of RPMI 8226 multiple myeloma cells with an IC50 of 1.09 μM after 72 h exposure [1]. In comparison, the parent compound Icaritin exhibited weak anti-multiple myeloma activity, which limited its therapeutic utility [1]. Additionally, NSC126405, another DEPTOR inhibitor, shows an IC50 of 3 μM against MM1.S multiple myeloma cells , suggesting Deptor-IN-1 may offer greater potency in certain multiple myeloma contexts, although direct cross-cell line comparisons require caution.

Multiple myeloma Anti-proliferative IC50

Deptor-IN-1 Suppresses Tumor Growth in RPMI 8226 Xenograft Model Without Overt Toxicity

In RPMI 8226 xenograft-bearing mice, treatment with Deptor-IN-1 (C3) resulted in significant inhibition of tumor growth compared to vehicle control, with no obvious side effects observed [1]. This in vivo efficacy distinguishes Deptor-IN-1 from Icaritin, for which in vivo anti-myeloma data are limited or not reported, and from NSC126405, which has not been extensively characterized in xenograft models.

Xenograft In vivo efficacy Multiple myeloma

Cellular Thermal Shift Assay and MST Confirm DEPTOR as the Direct Target of Deptor-IN-1

Target engagement was confirmed by cellular thermal shift assay (CETSA) and microscale thermophoresis (MST), demonstrating that Deptor-IN-1 stabilizes DEPTOR in cells and binds directly to recombinant DEPTOR [1]. This orthogonal target validation is critical because many DEPTOR-modulating compounds lack direct binding evidence, and off-target effects on mTOR complexes are a concern. In contrast, NSC126405's binding to DEPTOR has been inferred from functional assays but direct Kd or CETSA data are not publicly available .

Target validation CETSA MST

Validated Research Application Scenarios for Deptor-IN-1


Multiple Myeloma Cell Proliferation and Apoptosis Studies

Deptor-IN-1 is suitable for investigating DEPTOR-dependent growth and survival in multiple myeloma cell lines, particularly RPMI 8226, where it induces apoptosis and S-phase cell cycle arrest [1]. Its defined IC50 of 1.09 μM enables dose-response experiments in 2D culture and can be combined with mTOR inhibitors to dissect feedback signaling [1].

In Vivo Xenograft Efficacy Testing

The compound can be used in subcutaneous RPMI 8226 xenograft models to assess anti-tumor efficacy and tolerability [1]. Researchers should note that optimal dosing and formulation (e.g., 10% DMSO + 90% corn oil) may be required, and in vivo pharmacokinetic studies are encouraged to correlate exposure with target modulation [1].

DEPTOR Target Engagement and Chemical Probe Studies

With validated DEPTOR binding via MST and CETSA, Deptor-IN-1 serves as a chemical probe to study DEPTOR-mTOR complex dynamics, DEPTOR degradation pathways, and the role of DEPTOR in autophagy and feedback regulation of PI3K/Akt signaling [1]. It can be used in CETSA assays to map DEPTOR thermal stability shifts in cellular contexts.

Comparative Pharmacology with Other DEPTOR Modulators

Deptor-IN-1 can be benchmarked against NSC126405 in head-to-head studies to evaluate differences in potency, selectivity, and mechanism of DEPTOR inhibition. Such comparisons may reveal scaffold-dependent effects on mTORC1/2 activity and downstream effectors like S6K1 and Akt [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deptor-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.